2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol
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Overview
Description
2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol is a compound that features a pyridine ring with an imino group and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol typically involves the reaction of 2-aminopyridine with benzaldehyde under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Iminopyridin-1-yl)-1-phenylacetone.
Reduction: Formation of 2-(2-Aminopyridin-1-yl)-1-phenylethanol.
Substitution: Formation of various substituted phenylethanol derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The phenylethanol moiety may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Aminopyridin-1-yl)-1-phenylethanol
- 2-(2-Hydroxypyridin-1-yl)-1-phenylethanol
- 2-(2-Methoxypyridin-1-yl)-1-phenylethanol
Uniqueness
2-(2-imino-1,2-dihydropyridin-1-yl)-1-phenylethan-1-ol is unique due to the presence of the imino group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents on the pyridine ring or the phenylethanol moiety .
Properties
IUPAC Name |
2-(2-iminopyridin-1-yl)-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-13-8-4-5-9-15(13)10-12(16)11-6-2-1-3-7-11/h1-9,12,14,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARUKSNTVDEKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC=CC2=N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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